5-Nitroquinoline-8-sulfonyl chloride
Overview
Description
5-Nitroquinoline-8-sulfonyl chloride: is a chemical compound with the molecular formula C9H5ClN2O4S and a molecular weight of 272.67 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroquinoline-8-sulfonyl chloride typically involves the nitration of quinoline derivatives followed by sulfonylation. One common method includes the nitration of 8-hydroxyquinoline to form 8-hydroxy-5-nitroquinoline, which is then treated with chlorosulfonic acid to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and solvent-free reactions can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Nitroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as amines, alcohols, and thiols can be used in substitution reactions.
Reduction: Common reducing agents include hydrogen gas with a catalyst, or chemical reductants like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed:
Substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Reduction: The major product is 5-aminoquinoline-8-sulfonyl chloride.
Oxidation: Products include quinoline-8-sulfonic acid derivatives.
Scientific Research Applications
Chemistry: 5-Nitroquinoline-8-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its reactivity makes it valuable in the modification of polymers and other materials .
Mechanism of Action
The mechanism of action of 5-Nitroquinoline-8-sulfonyl chloride involves its ability to interact with various molecular targets. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
5-Nitroquinoline: A simpler derivative lacking the sulfonyl chloride group.
8-Hydroxyquinoline: A precursor in the synthesis of 5-Nitroquinoline-8-sulfonyl chloride.
Quinoline-8-sulfonic acid: An oxidized derivative of the compound.
Uniqueness: this compound is unique due to the presence of both nitro and sulfonyl chloride functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in various applications .
Properties
IUPAC Name |
5-nitroquinoline-8-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O4S/c10-17(15,16)8-4-3-7(12(13)14)6-2-1-5-11-9(6)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCSHDSCDLKMLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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